

# An In-depth Technical Guide to 5-Ethynyl-2nitrophenol

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Compound of Interest		
Compound Name:	5-Ethynyl-2-nitrophenol	
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### **Abstract**

**5-Ethynyl-2-nitrophenol** is a small organic molecule featuring a phenol backbone substituted with both a nitro group and an ethynyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the alkyne and the electronic properties of the nitrophenol scaffold. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, proposed synthesis, and potential biological relevance, alongside detailed experimental protocols for its characterization.

## **Molecular Structure and Properties**

**5-Ethynyl-2-nitrophenol** possesses the chemical formula C<sub>8</sub>H<sub>5</sub>NO<sub>3</sub> and a molecular weight of 163.13 g/mol .[1][2] The structure consists of a benzene ring with a hydroxyl group (-OH) at position 1, a nitro group (-NO<sub>2</sub>) at position 2, and an ethynyl group (-C≡CH) at position 5. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group is expected to increase the acidity of the phenolic proton. The ethynyl group provides a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[3][4] [5]

### **Physicochemical Data**



Due to the limited availability of experimental data for **5-Ethynyl-2-nitrophenol**, the following table summarizes key computed and expected physicochemical properties based on its structure and data from analogous compounds.

Property	Value	Source/Method
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1]
IUPAC Name	5-ethynyl-2-nitrophenol	PubChem[1]
CAS Number	Not available	
Predicted LogP	1.5 - 2.5	Cheminformatics Prediction
Predicted pKa	6.5 - 7.5	Based on 2-nitrophenol analogues
Appearance	Expected to be a yellow solid	General property of nitrophenols[6][7]

## **Spectroscopic Characterization**

The structural features of **5-Ethynyl-2-nitrophenol** can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.



Spectroscopic Technique	Characteristic Features
¹H NMR	- Aromatic protons (3H) with distinct chemical shifts and coupling patterns Acetylenic proton (1H) signal around 3-4 ppm Phenolic proton (1H) signal, potentially broad, with a chemical shift dependent on solvent and concentration.
<sup>13</sup> C NMR	- Six distinct aromatic carbon signals Two acetylenic carbon signals between 70-90 ppm.
Infrared (IR) Spectroscopy	- O-H stretching band (broad) around 3200-3600 cm <sup>-1</sup> C≡C-H stretching band around 3300 cm <sup>-1</sup> C≡C stretching band around 2100-2260 cm <sup>-1</sup> Asymmetric and symmetric NO <sub>2</sub> stretching bands around 1550-1475 cm <sup>-1</sup> and 1360-1290 cm <sup>-1</sup> , respectively.[8]
Mass Spectrometry (MS)	- Molecular ion peak (M+) at m/z = 163.13 Fragmentation pattern corresponding to the loss of NO <sub>2</sub> , OH, and other fragments.

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis and characterization of **5-Ethynyl-2-nitrophenol**.

### **Proposed Synthesis: Sonogashira Coupling**

A plausible synthetic route to **5-Ethynyl-2-nitrophenol** involves the Sonogashira coupling of a halogenated 2-nitrophenol precursor with a protected alkyne, followed by deprotection.

#### Step 1: Halogenation of 2-Nitrophenol

- Objective: To introduce an iodine or bromine atom at the 5-position of 2-nitrophenol.
- Procedure:
  - Dissolve 2-nitrophenol in a suitable solvent (e.g., glacial acetic acid).



- Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with sodium thiosulfate solution (for iodination), brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to obtain 5-iodo-2-nitrophenol or 5bromo-2-nitrophenol.

#### Step 2: Sonogashira Coupling

- Objective: To couple the halogenated 2-nitrophenol with a protected alkyne.
- Procedure:
  - To a solution of 5-halo-2-nitrophenol and trimethylsilylacetylene in a mixture of toluene and triethylamine, add Pd(PPh<sub>3</sub>)<sub>4</sub> and CuI under an inert atmosphere.
  - Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
  - Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.
  - Concentrate the filtrate and purify the residue by column chromatography to yield 2-nitro-5-((trimethylsilyl)ethynyl)phenol.

### Step 3: Deprotection

- Objective: To remove the trimethylsilyl protecting group.
- Procedure:
  - Dissolve the silyl-protected intermediate in methanol.



- Add a catalytic amount of potassium carbonate and stir at room temperature for 1-2 hours.
- Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a weak acid (e.g., ammonium chloride solution).
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the final product by column chromatography to obtain **5-Ethynyl-2-nitrophenol**.

### **Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
- Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS)

• Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.

## **Potential Biological Activity and Signaling Pathways**

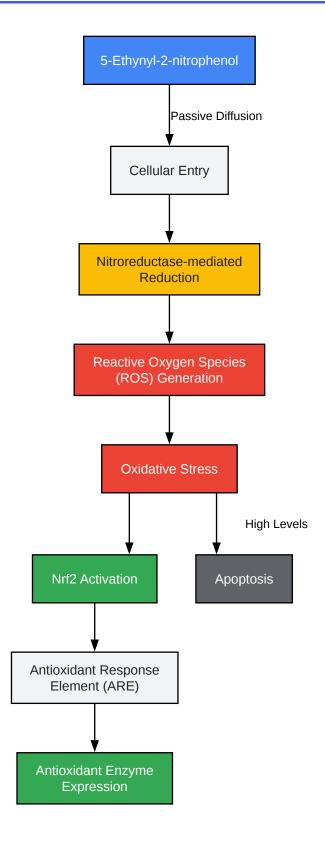
While no specific biological activities have been reported for **5-Ethynyl-2-nitrophenol**, nitrophenol derivatives are known to possess a range of biological effects, including antimicrobial and cytotoxic activities.[9] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress.



## **Hypothetical Signaling Pathway**

The presence of the nitroaromatic moiety suggests that **5-Ethynyl-2-nitrophenol** could potentially interfere with cellular redox homeostasis, leading to the activation of stress-response pathways. A hypothetical signaling cascade is depicted below.





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Hypothetical signaling pathway of **5-Ethynyl-2-nitrophenol**.



## **Experimental Workflow for Biological Evaluation**

To investigate the potential biological effects of **5-Ethynyl-2-nitrophenol**, a structured experimental workflow is proposed.



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Proposed workflow for biological evaluation.

### Conclusion

**5-Ethynyl-2-nitrophenol** is a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, properties, and potential synthesis and characterization methods. The proposed experimental workflows offer a starting point for elucidating its biological activities and mechanism of action. Further research is warranted to fully explore the potential of this compound.



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